5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating these with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 .
Chemical Reactions Analysis
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .
Scientific Research Applications
Chemical Synthesis and Modification
Scientific Field
Organic Chemistry
Application Summary
The compound has been used as a scaffold for chemical synthesis, leading to the creation of various derivatives with potential medicinal applications.
Methods of Application
Techniques like Pd-catalyzed C–H arylation have been employed to modify the pyrido[2,3-d]pyrimidine scaffold .
Results
The success of these synthetic methods is measured by yields of the desired products and their purity, often confirmed by spectroscopic analysis.
Anti-inflammatory and Analgesic Effects
Application Summary
This compound has been investigated for its anti-inflammatory and analgesic properties, which could be beneficial in treating pain and inflammation-related disorders.
Methods of Application
The evaluation typically involves using animal models to induce inflammation or pain, followed by administering the compound and observing the reduction in inflammatory markers or pain behavior.
Results
Studies usually report a decrease in edema volume or pain scores, indicating the compound’s effectiveness as an anti-inflammatory and analgesic agent .
Antihistaminic Activity
Scientific Field
Immunopharmacology
Application Summary
Research into the antihistaminic effects of the compound could lead to new treatments for allergic reactions and related conditions.
Methods of Application
The methods involve inducing allergic reactions in animal models, then administering the compound and measuring the reduction in allergic response.
Results
The effectiveness is typically quantified by the decrease in symptoms such as itching, swelling, or redness, and by measuring histamine levels .
Chemical Kinetics and Reaction Mechanism Studies
Scientific Field
Physical Chemistry
Application Summary
The compound is used in studies to understand its reaction kinetics and mechanisms, which is crucial for the synthesis of pharmaceuticals.
Methods of Application
These studies involve monitoring the reaction rates and intermediates under various conditions using spectroscopic and chromatographic techniques.
Results
Findings include rate constants, activation energies, and detailed reaction pathways, providing insights into the compound’s chemical behavior .
Development of Selective Inhibitors
Scientific Field
Biochemistry
Application Summary
The compound serves as a basis for developing selective inhibitors targeting specific enzymes or receptors involved in disease processes.
Methods of Application
This involves synthesizing derivatives of the compound and testing their selectivity and potency against the targeted enzymes or receptors.
Results
The success is measured by the binding affinity and specificity of the inhibitors, often determined through biochemical assays .
Drug Delivery System Design
Scientific Field
Pharmaceutical Sciences
Application Summary
The compound’s structure is being studied for its potential use in designing drug delivery systems that can enhance the bioavailability and efficacy of drugs.
Methods of Application
Research includes formulating the compound into nanoparticles or conjugating it with other molecules to create targeted delivery systems.
Results
Outcomes focus on the improved delivery and release profiles of therapeutic agents, assessed through in vitro and in vivo studies .
Future Directions
Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds . The most common structures among pyridopyrimidines are derivatives of pyrido[2,3-d]pyrimidine . Despite the long history of interest in pyrido[2,3-d]pyrimidines, there is still a significant number of recent publications . This is primarily due to the broad spectrum of biological activity associated with these compounds .
properties
IUPAC Name |
1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-11-7-6(5(13)3-4-10-7)8(14)12(2)9(11)15/h3-4H,1-2H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUBTDUSGDABQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C=CN2)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558738 |
Source
|
Record name | 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
112734-82-4 |
Source
|
Record name | 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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